molecular formula C13H13BrINO2 B1341615 tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate CAS No. 850349-72-3

tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate

Cat. No.: B1341615
CAS No.: 850349-72-3
M. Wt: 422.06 g/mol
InChI Key: MCFJOLCLHJYCDS-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-3-iodo-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by the presence of bromine and iodine atoms at the 5th and 3rd positions of the indole ring, respectively, and a tert-butyl ester group at the 1-position

Biochemical Analysis

Biochemical Properties

Tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain kinases, which are enzymes that phosphorylate proteins and play a crucial role in cell signaling pathways . Additionally, this compound may interact with receptors on the cell surface, modulating signal transduction and cellular responses.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways . Furthermore, this compound may affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and differentiation.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it may inhibit the activity of certain kinases by binding to their active sites, preventing the phosphorylation of target proteins . Additionally, this compound may modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of byproducts that may have different biological activities . Additionally, the long-term effects of this compound on cellular function may depend on its ability to maintain its activity and stability over time.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as inhibiting tumor growth or reducing inflammation . At high doses, it may cause toxic or adverse effects, including damage to healthy tissues and organs. Threshold effects have been observed in studies, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can influence its biological activity . Additionally, this compound may affect metabolic flux and metabolite levels, altering cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. This compound may interact with transporters and binding proteins that facilitate its uptake and distribution within cells . Additionally, the localization and accumulation of this compound in specific tissues and organs can influence its therapeutic efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Additionally, the subcellular localization of this compound can influence its interactions with other biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate typically involves multi-step reactions starting from commercially available indole derivatives. One common method includes:

    Bromination and Iodination: The indole ring is first brominated at the 5th position using bromine or N-bromosuccinimide (NBS) under controlled conditions. Subsequently, iodination at the 3rd position is achieved using iodine or an iodine source like N-iodosuccinimide (NIS).

    Esterification: The indole derivative is then subjected to esterification with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester group at the 1-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine and iodine atoms on the indole ring can undergo various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.

    Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings, facilitated by palladium catalysts, to form carbon-carbon bonds.

    Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4), bases like potassium carbonate (K2CO3), and solvents such as tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The reactions typically yield substituted indole derivatives, which can be further functionalized for various applications.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Catalysis: Employed in catalytic reactions to study the effects of different substituents on reaction mechanisms.

Biology and Medicine:

    Drug Development: Potential use in the development of new drugs due to its unique substitution pattern, which may exhibit biological activity.

    Biological Probes: Utilized as a probe in biochemical studies to investigate enzyme interactions and cellular processes.

Industry:

    Material Science: Application in the development of new materials with specific electronic or optical properties.

    Agriculture: Potential use in the synthesis of agrochemicals for crop protection and growth regulation.

Comparison with Similar Compounds

  • tert-Butyl 5-bromo-1H-indole-1-carboxylate
  • tert-Butyl 3-iodo-1H-indole-1-carboxylate
  • tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate

Uniqueness: tert-Butyl 5-bromo-3-iodo-1H-indole-1-carboxylate is unique due to the simultaneous presence of both bromine and iodine atoms on the indole ring

Properties

IUPAC Name

tert-butyl 5-bromo-3-iodoindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrINO2/c1-13(2,3)18-12(17)16-7-10(15)9-6-8(14)4-5-11(9)16/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFJOLCLHJYCDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590135
Record name tert-Butyl 5-bromo-3-iodo-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850349-72-3
Record name tert-Butyl 5-bromo-3-iodo-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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